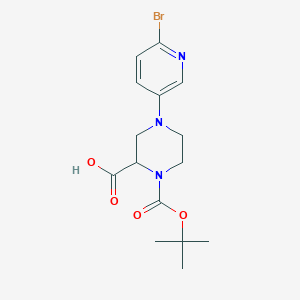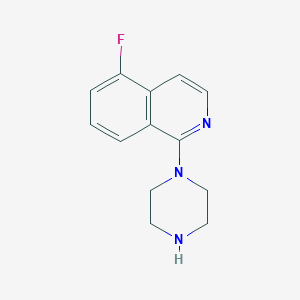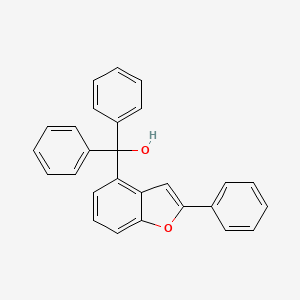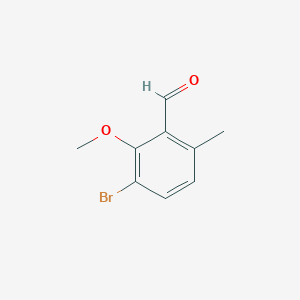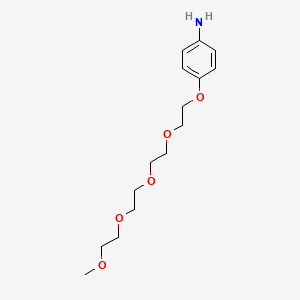
4-((2,5,8,11-Tetraoxatridecan-13-yl)oxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2,5,8,11-Tetraoxatridecan-13-yl)oxy)aniline is an organic compound characterized by the presence of a benzene ring substituted with an aniline group and a tetraoxatridecan-13-yl ether chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5,8,11-Tetraoxatridecan-13-yl)oxy)aniline typically involves the reaction of 4-hydroxyaniline with 2,5,8,11-tetraoxatridecan-13-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature of around 80-100°C to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems allows for precise control of reaction parameters, leading to efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
4-((2,5,8,11-Tetraoxatridecan-13-yl)oxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Amide or sulfonamide derivatives.
Scientific Research Applications
4-((2,5,8,11-Tetraoxatridecan-13-yl)oxy)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and as a linker in bioconjugation reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 4-((2,5,8,11-Tetraoxatridecan-13-yl)oxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its aniline group can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity and function. The tetraoxatridecan-13-yl ether chain enhances the solubility and stability of the compound in aqueous and organic media, facilitating its use in diverse applications .
Comparison with Similar Compounds
Similar Compounds
4-((2,5,8,11-Tetraoxatridecan-13-yl)oxy)benzaldehyde: Contains a benzaldehyde group instead of an aniline group, used as a PEG linker in bioconjugation.
4-((2,5,8,11-Tetraoxatridecan-13-yl)oxy)benzoyl chloride: Contains a benzoyl chloride group, used in the synthesis of amides and esters.
2,5,8,11-Tetraoxatridecan-13-yl laurate: Contains a laurate ester group, used in the production of surfactants and emulsifiers.
Uniqueness
4-((2,5,8,11-Tetraoxatridecan-13-yl)oxy)aniline is unique due to its combination of aniline and tetraoxatridecan-13-yl ether functionalities, which confer distinct chemical reactivity and solubility properties. This makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C15H25NO5 |
|---|---|
Molecular Weight |
299.36 g/mol |
IUPAC Name |
4-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]aniline |
InChI |
InChI=1S/C15H25NO5/c1-17-6-7-18-8-9-19-10-11-20-12-13-21-15-4-2-14(16)3-5-15/h2-5H,6-13,16H2,1H3 |
InChI Key |
PLAAYRWHJRTICV-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOC1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


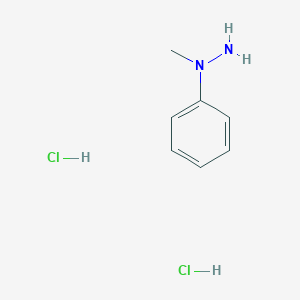
![(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4-((3-Aminopropanoyl)oxy)-9-(((2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b-diyl diacetate](/img/structure/B12849574.png)


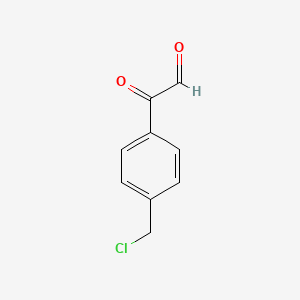
![Diethyl-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]ethyl]azanium chloride](/img/structure/B12849591.png)
